![molecular formula C14H11FN4O B1588887 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide CAS No. 256376-62-2](/img/structure/B1588887.png)
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Overview
Description
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group attached to a pyrazolo[3,4-b]pyridine core, which is further substituted with a carboxamide group.
Preparation Methods
Detailed Stepwise Preparation Method
Step 1: Alkylation with o-Fluorobenzyl Bromide
- Reactants: 3-iodo-1H-pyrazolo[3,4-b]pyridine and o-fluorobenzyl bromide.
- Conditions: Reaction carried out in dimethylformamide (DMF) solvent at room temperature, with potassium carbonate as base.
- Molar Ratios: Compound (9) : o-fluorobenzyl bromide : potassium carbonate = 1 : 1.0-1.5 : 1.5-3.0.
- Outcome: Formation of 1-(2-fluorobenzyl)-3-iodo-pyrazolo[3,4-b]pyridine (compound 10).
- Yield: Approximately 71.16%.
- Notes: Reaction monitored by TLC; product isolated by precipitation and recrystallization from petroleum ether/ethyl acetate (5:1).
Step 2: Cyanation to Introduce Nitrile Group
- Reactants: Compound (10) and zinc cyanide.
- Catalysts/Additives: Zinc powder, cyano zinc, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
- Conditions: Typically performed under inert atmosphere, mild heating.
- Yield: Approximately 63.7%.
- Notes: This palladium-catalyzed cyanation replaces the iodine with a cyano group, forming compound (6).
Step 3: Amidation via Methoxide and Ammonium Chloride
- Reactants: Compound (6), sodium methoxide, ammonium chloride, acetic acid, and methanol.
- Conditions: Reaction in methanol solvent, under mild conditions.
- Outcome: Conversion of nitrile to carboxamide intermediate (compound 8).
- Yield: Combined with next step, total yield ~99%.
- Notes: This step involves nucleophilic addition and hydrolysis to form the amide.
Step 4: Formation of Hydrochloride Salt
- Reactants: Compound (8) and hydrogen chloride gas.
- Conditions: Reaction performed under controlled addition of HCl gas.
- Outcome: Formation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine hydrochloride salt.
- Yield: Included in the combined yield with step 3.
- Notes: Salt formation improves compound stability and facilitates isolation.
Reaction Conditions Summary Table
Step | Reaction Type | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|---|
1 | Alkylation | 3-iodo-pyrazolopyridine, o-fluorobenzyl bromide, K2CO3 | DMF | Room temp | 71.16 | TLC monitored, recrystallization |
2 | Cyanation (Pd-catalyzed) | Zn(CN)2, Zn powder, dppf, Pd(PPh3)4 | Not specified | Mild heating | 63.7 | Inert atmosphere required |
3 | Amidation | NaOMe, NH4Cl, AcOH | Methanol | Mild | Part of 99 | Hydrolysis of nitrile to amide |
4 | Salt formation | HCl gas | Not specified | Controlled | Part of 99 | Formation of hydrochloride salt |
Alternative and Advanced Synthetic Approaches
A 2021 study by Alam and Keating introduced a palladium-catalyzed aminocarbonylation methodology that allows direct synthesis of pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using CO gas generated ex situ in a two-chamber reactor system. This method offers:
- High functional group tolerance.
- Excellent yields up to 99%.
- Avoidance of multi-step cyanation and amidation.
- Use of commercially available 3-iodo-1H-pyrazolo[3,4-b]pyridine as starting material.
This protocol represents a streamlined, scalable alternative to traditional multi-step syntheses.
Research Findings and Comparative Analysis
- The patented method (WO2013086935A1) emphasizes cost-effectiveness, mild conditions, and scalability with overall improved yields compared to earlier methods.
- Earlier reported methods suffer from low yields in initial steps and difficulties in scaling due to reliance on column chromatography and expensive starting materials.
- The palladium-catalyzed aminocarbonylation approach provides a superior yield and operational simplicity but requires handling of CO gas and specialized equipment.
- The choice of method depends on available infrastructure, scale, and purity requirements.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances binding affinity, while the carboxamide group may interact with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
1-(2-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
1-(2-Bromobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Uniqueness: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, methoxy, and bromo counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, also known by its chemical identifiers such as CAS Number 256499-19-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
- Molecular Formula : C14H13ClFN5
- Molecular Weight : 305.74 g/mol
- IUPAC Name : 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide; hydrochloride
Synthesis
The synthesis of this compound involves the reaction of pyrazole derivatives with substituted benzyl groups. The process typically includes steps such as:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the fluorobenzyl moiety via nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibitory activity against various cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Notably:
- CDK2 Inhibition : IC50 value of 0.36 µM.
- CDK9 Inhibition : IC50 value of 1.8 µM.
- The compound demonstrates a selectivity ratio of 265-fold towards CDK2 over CDK9, suggesting its utility in targeting specific cancer pathways while minimizing off-target effects .
Antiproliferative Effects
In vitro studies indicate that this compound effectively inhibits cellular proliferation in several human tumor cell lines, including:
- HeLa (cervical cancer)
- HCT116 (colorectal cancer)
- A375 (melanoma)
The observed antiproliferative activity correlates with its ability to induce apoptosis in these cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrazolo[3,4-b]pyridine scaffold significantly impact biological activity. Compounds with electron-withdrawing groups at specific positions on the benzyl ring enhance potency against targeted kinases .
Case Study 1: Inhibition of Tumor Growth
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor volume compared to control groups. The mechanism was attributed to the compound's ability to disrupt cell cycle progression and induce apoptosis.
Case Study 2: Selectivity Profile Analysis
Another investigation focused on the selectivity profile of this compound against various kinases. It was found that while it inhibited CDK2 and CDK9 effectively, it had minimal effects on other kinases such as CDK4 and CDK6, indicating a favorable safety profile for therapeutic use .
Data Table: Biological Activity Summary
Activity Type | Target | IC50 Value (µM) | Selectivity |
---|---|---|---|
CDK2 Inhibition | Cyclin-dependent kinase | 0.36 | High |
CDK9 Inhibition | Cyclin-dependent kinase | 1.8 | 265-fold over CDK9 |
Antiproliferative | HeLa Cell Line | N/A | Effective |
Antiproliferative | HCT116 Cell Line | N/A | Effective |
Antiproliferative | A375 Cell Line | N/A | Effective |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step protocols. A key intermediate is formed by reacting 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine with formic acid and acetic anhydride to generate an N-formyl derivative . Final carboxamide formation often employs coupling reagents (e.g., HATU or EDC) with amines under inert conditions. Characterization relies on HRMS-ESI (e.g., [M + Na]+ calcd: 365.1384; found: 365.1386) and IR spectroscopy (e.g., 1652 cm⁻¹ for amide C=O stretch) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ = 8.58 ppm for pyridine protons) .
- IR spectroscopy : Identification of functional groups (e.g., 1650–1750 cm⁻¹ for amide/ester carbonyl stretches) .
- HRMS : Accurate mass validation (e.g., <1 ppm error) .
- Melting point : Consistency with literature values (e.g., 218–219°C) .
Q. What biological targets or pathways are associated with this compound?
Pyrazolo[3,4-b]pyridines are known to modulate enzymes and kinases. Evidence suggests interactions with soluble guanylate cyclase (sGC) for cardiovascular applications and fibroblast growth factor receptor (FGFR) kinases in oncology .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying substituents on the pyridine ring?
Yield optimization requires fine-tuning reaction conditions. For example:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility for coupling reactions.
- Catalysts : Pd₂(dba)₃/XPhos enhances Buchwald–Hartwig aminations (yields up to 95%) .
- Temperature control : Lower temps (0–25°C) reduce side reactions during iodination .
Derivative | Substituent | Yield (%) | Key Condition | Ref. |
---|---|---|---|---|
35 | 2-oxoazepan | 89 | RT, DMF | |
38 | Cyclopentyl | 59 | 100°C, Cs₂CO₃ |
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?
Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations .
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify exchangeable protons.
- Crystallography : Resolve ambiguity via X-ray diffraction (e.g., PubChem data for fluorobenzyl-pyrrole analogs) .
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition activity?
- Kinase profiling : Use TR-FRET or ADP-Glo assays against FGFR1–4 .
- Cellular assays : Measure IC₅₀ in Ba/F3 cells expressing FGFR2 fusions .
- Selectivity screening : Compare activity against off-target kinases (e.g., VEGFR, PDGFR) .
Q. How does fluorobenzyl substitution impact metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Isotope labeling : Use ¹⁸O/²H to track metabolite formation via LC-MS/MS.
- Structural analogs : Compare half-life of 2-fluorobenzyl vs. 4-fluorobenzyl derivatives (e.g., t₁/₂: 2.1 vs. 1.5 hr in rat plasma) .
Q. Methodological Notes
- Synthetic Challenges : Boc protection/deprotection steps (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) improve regioselectivity in amide couplings .
- Data Reproducibility : Validate reaction conditions using commercially available precursors (e.g., 3-fluoro-2-formylpyridine) to minimize batch variability .
- Biological Validation : Pair in vitro kinase data with in vivo efficacy studies (e.g., xenograft models) to establish therapeutic relevance .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-11-6-2-1-4-9(11)8-19-14-10(5-3-7-17-14)12(18-19)13(16)20/h1-7H,8H2,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSAMDSGSEPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462389 | |
Record name | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-62-2 | |
Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256376-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Fluorbenzyl)-1H-pyrazolo[3,4-b]pyridin-3-carboxamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.